molecular formula C8H10N2O2 B13669421 1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Katalognummer: B13669421
Molekulargewicht: 166.18 g/mol
InChI-Schlüssel: OJWDOPCCNQNGHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound that belongs to the class of pyridine derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide can be synthesized through a one-pot reaction involving the condensation of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis of the resulting mixture of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitrile and 2-oxo-4-cyano-1,2-dihydropyridine-3-carboxamide . The reaction typically involves heating the reactants in an organic solvent in the presence of water for a short duration, followed by hydrolysis in an alkaline medium.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the one-pot synthesis method described above can be adapted for large-scale production by optimizing reaction conditions and using industrial-grade reagents and equipment.

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield bis(pyrid-2-yl) disulfides .

Wirkmechanismus

The mechanism of action of 1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of enzymes by binding to their active sites and preventing their normal function . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl substitution at positions 1 and 5 enhances its stability and reactivity compared to other similar compounds. Additionally, the presence of the carboxamide group at position 3 allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research.

Eigenschaften

Molekularformel

C8H10N2O2

Molekulargewicht

166.18 g/mol

IUPAC-Name

1,5-dimethyl-2-oxopyridine-3-carboxamide

InChI

InChI=1S/C8H10N2O2/c1-5-3-6(7(9)11)8(12)10(2)4-5/h3-4H,1-2H3,(H2,9,11)

InChI-Schlüssel

OJWDOPCCNQNGHN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN(C(=O)C(=C1)C(=O)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.